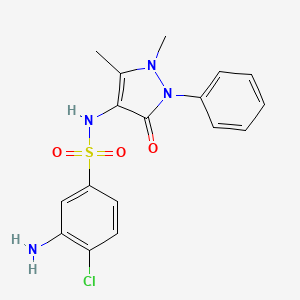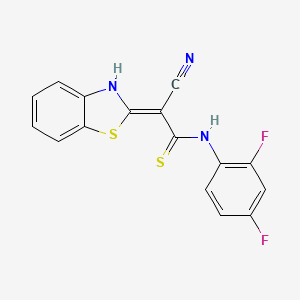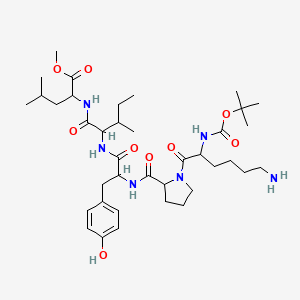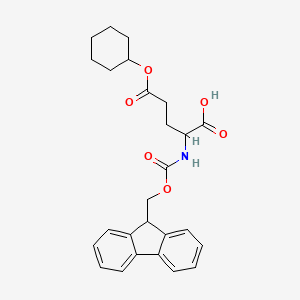
5-Fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol is a fluorinated heterocyclic compound Fluorinated compounds are known for their unique properties, including increased metabolic stability and enhanced biological activity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol typically involves the fluorination of a suitable precursor. One common method is the electrophilic fluorination of heterocyclic compounds using reagents such as xenon difluoride or molecular fluorine . The reaction conditions often include the use of solvents like methanol or ethanol and may require specific temperatures and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of fluorinated compounds often involves large-scale fluorination processes. These processes are designed to be efficient and environmentally friendly, adhering to green chemistry principles. The use of renewable raw materials and energy-saving technologies is emphasized to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions
5-Fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, electrophilic fluorination may use xenon difluoride in methanol at room temperature . Oxidation reactions may require potassium permanganate in an acidic medium, while reduction reactions may use sodium borohydride in an alcoholic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield fluorinated carboxylic acids, while reduction may produce fluorinated alcohols.
科学的研究の応用
5-Fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
作用機序
The mechanism of action of 5-Fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to increased biological activity .
類似化合物との比較
Similar Compounds
5-Fluoro-6-methyluracil: A fluorinated pyrimidine derivative with potential anticancer activity.
5-Fluoro-1,3,6-trimethyluracil: Another fluorinated pyrimidine with similar properties.
6,7-Difluoro-5,8-dichloroquinoline:
Uniqueness
5-Fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol is unique due to its specific structure, which includes both a fluorine atom and a hydroxymethyl group. This combination of functional groups can lead to unique chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C7H13FO5 |
|---|---|
分子量 |
196.17 g/mol |
IUPAC名 |
5-fluoro-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol |
InChI |
InChI=1S/C7H13FO5/c1-12-7-6(11)5(10)4(8)3(2-9)13-7/h3-7,9-11H,2H2,1H3 |
InChIキー |
PGYKOSXDWWGTOB-UHFFFAOYSA-N |
正規SMILES |
COC1C(C(C(C(O1)CO)F)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12317634.png)

![(6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12317644.png)
![2-Amino-6-[(5-amino-5-carboxypentyl)amino]hexanoic acid](/img/structure/B12317650.png)
![2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12317670.png)
![1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide](/img/structure/B12317674.png)

![11-Ethyl-7-methyl-3-(4-methyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one](/img/structure/B12317693.png)



![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B12317723.png)


